1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one

Description

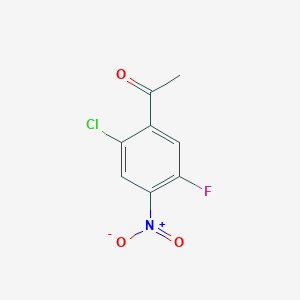

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is a halogenated and nitro-substituted acetophenone derivative with the molecular formula C₈H₅ClFNO₃ and a molecular weight of 229.58 g/mol. Its structure features a phenyl ring substituted with chlorine (position 2), fluorine (position 5), and a nitro group (position 4), with an acetyl group at position 1 (Figure 1). This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and dyes due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and reduction reactions .

Properties

Molecular Formula |

C8H5ClFNO3 |

|---|---|

Molecular Weight |

217.58 g/mol |

IUPAC Name |

1-(2-chloro-5-fluoro-4-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5ClFNO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3 |

InChI Key |

ZBECDCHTMAAKSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a chlorofluorobenzene derivative, followed by Friedel-Crafts acylation to introduce the ethanone group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Reduction: 1-(2-Chloro-5-fluoro-4-aminophenyl)ethan-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(2-Chloro-5-fluoro-4-nitrophenyl)acetic acid.

Scientific Research Applications

Pharmaceutical Development

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising results in inhibiting specific enzymes linked to cancer progression, particularly those targeting the epidermal growth factor receptor (EGFR). Research indicates that modifications of this compound can lead to more potent inhibitors for cancer treatment .

Case Study: EGFR Inhibitors

A study demonstrated that derivatives of this compound exhibited significant inhibition of EGFR tyrosine kinase activity. These compounds were synthesized using one-pot reactions, which simplified the production process while maintaining high purity levels .

Synthetic Organic Chemistry

The compound serves as a key building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular structures.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | THF, room temperature | Various substituted phenyl derivatives |

| Friedel-Crafts Acylation | AlCl3 catalyst | Acylated aromatic compounds |

| Reduction | LiAlH4 | Amino derivatives |

Agrochemical Applications

In agrochemistry, this compound has been explored for its potential as an herbicide or pesticide precursor. Its fluorinated structure may enhance biological activity against specific pests or weeds.

Case Study: Herbicidal Activity

Research indicated that certain derivatives showed effective herbicidal properties when tested against common agricultural weeds. The presence of the nitro group was crucial for enhancing herbicidal efficacy .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors. The ethanone group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Key Observations :

Electron-Withdrawing Groups (EWGs): The target compound and 1-(2-Chloro-5-nitrophenyl)ethanone share nitro and chloro groups, enhancing electrophilic substitution reactivity. The oxazole-containing derivative (Table 1, last entry) introduces a heterocyclic ring, which improves binding affinity in drug design but complicates synthesis .

Amino vs. Nitro Groups: The amino-substituted compound (Table 1, third entry) exhibits basicity, enabling participation in coupling reactions (e.g., amide formation), whereas nitro groups in the target compound can be reduced to amines for further functionalization .

Hydroxy and Methyl Substituents: Hydroxy groups (e.g., 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone) introduce hydrogen-bonding capability, improving solubility but increasing susceptibility to oxidation. Methyl groups (e.g., 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone) enhance lipophilicity, favoring membrane permeability in agrochemicals .

Biological Activity

1-(2-Chloro-5-fluoro-4-nitrophenyl)ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro, fluoro, and nitro substituent on a phenyl ring, which contributes to its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of chalcones, which include compounds similar to this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that modifications in the phenyl ring can enhance the antifungal activity against Candida albicans, with IC50 values ranging from 8.1 to 57.7 μM depending on the substituents present on the ring .

Table 1: Antifungal Activity of Chalcone Derivatives

| Compound | Inhibition (%) at 100 μM | IC50 (μM) |

|---|---|---|

| 1 | 65.2 ± 3.9 | 52.8 |

| 2 | 35.8 ± 1.1 | n.d. |

| 3 | 64.8 ± 1.5 | 57.7 |

| 4 | 65.6 ± 3.3 | 48.9 |

| 5 | 62.0 ± 1.5 | 51.3 |

The selectivity index (SI), calculated as CC50/IC50 ratio, indicates that compounds with higher SI values are more promising candidates for further development .

Anti-inflammatory Effects

Compounds similar to this compound have also demonstrated anti-inflammatory properties through the inhibition of various pro-inflammatory cytokines in vitro. These effects are often mediated by the modulation of NF-kB signaling pathways, which play a critical role in inflammation .

Study on Structure-Activity Relationships

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups such as fluorine and chlorine significantly enhances the compound's biological activity by stabilizing reactive intermediates during enzymatic interactions . For instance, compounds with a para-chlorophenoxy group exhibited enhanced inhibition against acetylcholinesterase (AChE), suggesting a potential role in neuroprotective applications .

Table 2: Structure-Activity Relationships

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Para-chloro | High AChE inhibition | Stabilizes inhibitor complex |

| Fluorine | Enhanced antifungal activity | Modifies electronic distribution |

| Nitro group | Increased cytotoxicity | Promotes reactive oxygen species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.